molecular formula C30H40N2O3 B2945676 1-[4-(1-Adamantyl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol CAS No. 433965-07-2

1-[4-(1-Adamantyl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol

Katalognummer B2945676
CAS-Nummer: 433965-07-2
Molekulargewicht: 476.661
InChI-Schlüssel: PUECVCSPYSIXSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a novel substance in the field of organic chemistry . It has been found to have antifungal activity . The compound substantially exceeds the degree of antifungal action of known preparation fluconazole (diflazone) against Microsporum canis and of all three strains of mold fungi (Fusarium oxysporum 50575, Aspergillus niger 474, Mucor circinellaides 001959 Z) .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-[4-(1-adamantyl)phenoxy]glycidyl ether with amines, leading to the corresponding 1-[4-(1-adamantyl)phenoxy]-3-alkyl (dialkyl)amino-2-propanols . The proposed structures of the synthesized compounds are confirmed by IR and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is the reaction of 1-[4-(1-adamantyl)phenoxy]glycidyl ether with amines . This leads to the corresponding 1-[4-(1-adamantyl)phenoxy]-3-alkyl (dialkyl)amino-2-propanols .

Wissenschaftliche Forschungsanwendungen

  • Serotonin Antagonist Properties :This compound is an analogue of 5-HT1A serotonin antagonists, showing promise in the field of neuropharmacology. Raghupathi et al. (1991) found that related compounds, such as 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, bind with high affinity to 5-HT1A sites, indicating potential use in treating neurological disorders (Raghupathi et al., 1991).

  • Reactivity and Adsorption Behavior :Al-Ghulikah et al. (2021) conducted a study focusing on the reactive properties, adsorption behavior, and stability of compounds similar to the one , such as 3-(adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione. This study provides insights into the stability and interaction with biological molecules, which is crucial for pharmaceutical applications (Al-Ghulikah et al., 2021).

  • Antimicrobial and Anti-inflammatory Activities :Al-Abdullah et al. (2014) explored the antimicrobial and anti-inflammatory activities of compounds containing the 1-adamantyl group. This research highlights the potential of these compounds in developing new antimicrobial and anti-inflammatory drugs (Al-Abdullah et al., 2014).

  • Synthesis and Evaluation for Pharmaceutical Purposes :Jia et al. (2014) reported on the synthesis and evaluation of a novel class of Hsp90 inhibitors containing a 1-phenylpiperazine scaffold, similar to the compound . This research is significant for the development of new cancer therapeutics (Jia et al., 2014).

  • Anti-Bone Cancer Activity and Molecular Docking :Lv et al. (2019) synthesized a heterocyclic compound similar to the one and evaluated its in vitro anticancer activities against bone cancer cell lines. This study also utilized molecular docking to understand the compound's interaction with cancer cells, indicating its potential use in cancer research (Lv et al., 2019).

  • PPARpan Agonist Synthesis :Guo et al. (2006) described an efficient synthesis of a compound structurally similar to the one , showcasing its potential as a PPARpan agonist. This is important in the field of metabolic disorders (Guo et al., 2006).

  • Potential for Hemostatic Activity :Pulina et al. (2017) synthesized new compounds in the series of 4-(het)aryl-4-oxobut-2-enoic acid derivatives, which included structural features similar to the compound , and evaluated their hemostatic activity. This suggests its potential application in treating bleeding disorders (Pulina et al., 2017).

Eigenschaften

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O3/c1-34-28-8-4-26(5-9-28)32-12-10-31(11-13-32)20-27(33)21-35-29-6-2-25(3-7-29)30-17-22-14-23(18-30)16-24(15-22)19-30/h2-9,22-24,27,33H,10-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUECVCSPYSIXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.